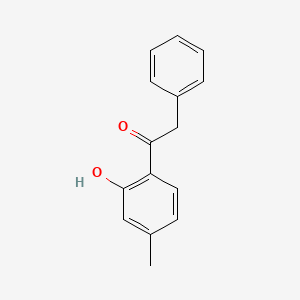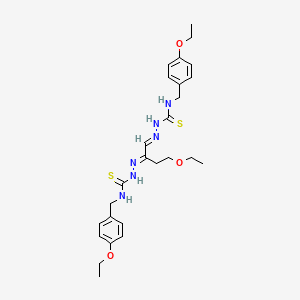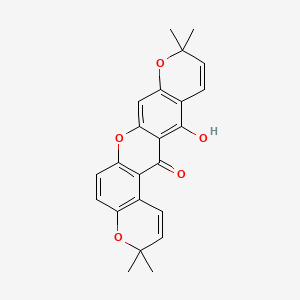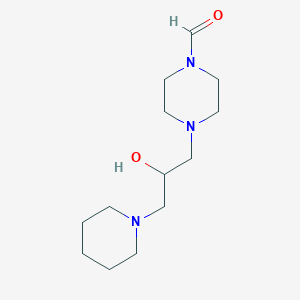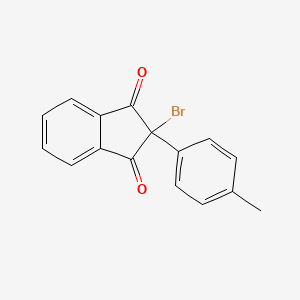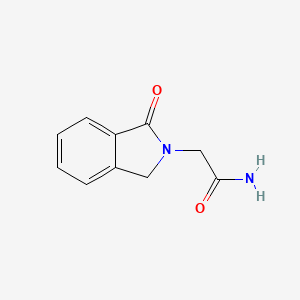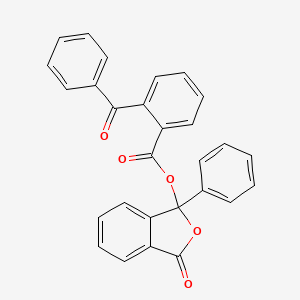
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol: is an organic compound that features a morpholine ring, a phenylthio group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Formation of the Propanol Moiety: The final step involves the addition of the propanol moiety through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylthio group can be reduced to a phenyl group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its effects on cellular processes and potential therapeutic benefits.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenylthio group are key functional groups that enable binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-butanol: Similar structure but with a butanol moiety instead of propanol.
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-ethanol: Similar structure but with an ethanol moiety instead of propanol.
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-methanol: Similar structure but with a methanol moiety instead of propanol.
Uniqueness
3-(4-Morpholinyl)-1-(4-(phenylthio)phenyl)-1-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanol moiety, in particular, influences its solubility, reactivity, and potential interactions with biological targets, distinguishing it from similar compounds with different alkyl chain lengths.
Properties
CAS No. |
6317-79-9 |
|---|---|
Molecular Formula |
C19H23NO2S |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
3-morpholin-4-yl-1-(4-phenylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C19H23NO2S/c21-19(10-11-20-12-14-22-15-13-20)16-6-8-18(9-7-16)23-17-4-2-1-3-5-17/h1-9,19,21H,10-15H2 |
InChI Key |
AZTRQXRPMSNRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(C2=CC=C(C=C2)SC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


